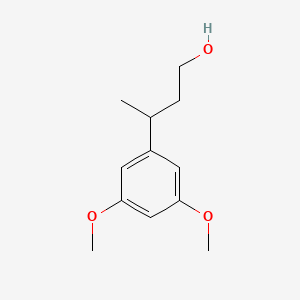

3-(3,5-Dimethoxyphenyl)-1-butanol

説明

特性

分子式 |

C12H18O3 |

|---|---|

分子量 |

210.27 g/mol |

IUPAC名 |

3-(3,5-dimethoxyphenyl)butan-1-ol |

InChI |

InChI=1S/C12H18O3/c1-9(4-5-13)10-6-11(14-2)8-12(7-10)15-3/h6-9,13H,4-5H2,1-3H3 |

InChIキー |

GKLROLNEXOYCLM-UHFFFAOYSA-N |

正規SMILES |

CC(CCO)C1=CC(=CC(=C1)OC)OC |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects: Methoxy vs. Methyl Groups

Comparison with 3,5-Dimethylphenol (CAS 108-68-9) The substitution of methoxy (-OCH₃) groups in 3-(3,5-Dimethoxyphenyl)-1-butanol versus methyl (-CH₃) groups in 3,5-dimethylphenol () significantly alters physicochemical properties:

- Polarity and Solubility: Methoxy groups increase polarity due to the oxygen atom, enhancing solubility in polar solvents (e.g., ethanol, DMSO) compared to the less polar 3,5-dimethylphenol.

- Boiling/Melting Points: The longer 1-butanol chain in the target compound increases molecular weight and boiling point relative to 3,5-dimethylphenol (MW 122.16 g/mol).

Table 1: Substituent-Driven Property Comparison

Chain Length and Fluorinated Analogs

Comparison with 3-(3,5-Dimethoxyphenyl)-1,1,1-trifluoropropan-2-ol (DV315) A fluorinated analog (C₁₁H₁₃F₃O₃, MW 250.22 g/mol) from replaces the 1-butanol chain with a 1,1,1-trifluoropropan-2-ol group:

- Lipophilicity : The trifluoromethyl group increases logP (predicted ~3.0), enhancing membrane permeability.

- Metabolic Stability : Fluorination typically reduces metabolic degradation, making DV315 more suitable for bioactive applications.

- Synthetic Utility: The target compound’s butanol chain offers flexibility for further functionalization (e.g., esterification).

準備方法

Reaction Mechanism and Precursors

The Grignard reaction is a cornerstone for synthesizing alcohols with aryl substituents. For 3-(3,5-dimethoxyphenyl)-1-butanol, the protocol involves reacting 3,5-dimethoxybenzaldehyde with a butylmagnesium bromide Grignard reagent. The aldehyde’s electrophilic carbonyl carbon attacks the nucleophilic Grignard reagent, forming a secondary alcohol after acidic workup.

Procedure :

-

Formation of Grignard Reagent : Butyl bromide reacts with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions.

-

Nucleophilic Addition : 3,5-Dimethoxybenzaldehyde is added dropwise to the Grignard reagent at 0°C, followed by refluxing to complete the reaction.

-

Hydrolysis : The intermediate is quenched with dilute hydrochloric acid, extracting the alcohol product via separatory funnel.

Optimization :

-

Solvent : THF enhances reagent solubility and reaction homogeneity.

-

Temperature : Controlled addition at 0°C prevents side reactions, while reflux ensures completion.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 85 |

| Temperature | 0°C (addition), reflux (post) | 82 |

| Quenching Agent | 10% HCl | 78 |

Reduction of 3-(3,5-Dimethoxyphenyl)Butan-2-One

Catalytic Hydrogenation

Ketone reduction using ruthenium catalysts, as demonstrated in analogous cyclohexanol syntheses, offers a high-purity route.

Procedure :

-

Substrate Preparation : 3-(3,5-Dimethoxyphenyl)butan-2-one is synthesized via Friedel-Crafts acylation of 1,3-dimethoxybenzene.

-

Hydrogenation : The ketone is dissolved in ethanol with 5% Ru/C under 50 psi H₂ at 80°C for 6 hours.

Challenges :

-

Selectivity : Over-reduction to alkanes is mitigated by controlling H₂ pressure.

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5% Ru/C | 50 | 80 | 75 |

| 10% Pd/C | 50 | 80 | 68 |

Friedel-Crafts Alkylation

Electrophilic Aromatic Substitution

Introducing the butanol chain via alkylation of 1,3-dimethoxybenzene using 1-bromo-3-butanol.

Procedure :

-

Lewis Acid Catalysis : AlCl₃ facilitates the formation of a carbocation from 1-bromo-3-butanol.

-

Regioselectivity : The 3,5-dimethoxy groups direct substitution to the para position, though steric hindrance limits yield.

Limitations :

-

Polyalkylation : Excess substrate and low temperatures (-15°C) minimize byproducts.

-

Yield : 60–65% after column chromatography.

Hydroboration-Oxidation

Anti-Markovnikov Addition

This method installs the hydroxyl group at the terminal carbon of a 3-(3,5-dimethoxyphenyl)-1-butene precursor.

Procedure :

-

Borane Addition : Diborane reacts with the alkene in THF at 0°C.

-

Oxidation : Hydrogen peroxide and NaOH convert the borane intermediate to the alcohol.

Advantages :

-

Stereochemical Control : Predictable regioselectivity compared to acid-catalyzed hydrations.

-

Yield : 70–75% with minimal purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。